molecular formula C16H17N3O2S B064062 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole CAS No. 169905-00-4

2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole

Cat. No.: B064062
CAS No.: 169905-00-4
M. Wt: 315.4 g/mol
InChI Key: FFCVPILAAMEZHO-UHFFFAOYSA-N
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Description

2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole is a benzimidazole derivative characterized by a sulfinyl (-SO-) bridge connecting a benzimidazole core to a substituted pyridine ring. The pyridine moiety features a 4-ethoxy and 3-methyl substitution, which distinguishes it from structurally related proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and rabeprazole . This compound’s sulfinyl group enables acid-activated conversion to sulfenamide, a reactive intermediate that covalently inhibits the H⁺/K⁺-ATPase enzyme in gastric parietal cells, a mechanism central to its pharmacological activity .

Properties

IUPAC Name

2-[(4-ethoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVPILAAMEZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Oxidation Strategy

The foundational approach involves synthesizing the benzimidazole-thione precursor, followed by cyclization and oxidation. As detailed in WO1998040378A1, the process begins with N-cyclohexyl-2,3-dihydro-5-methoxy-2-thioxo-1H-benzimidazole-1-carboxamide , which undergoes cyclization with 4-chloro-2,3,5-trimethylpyridine-N-oxide in the presence of an alcoholate (e.g., sodium ethoxide) to form a 1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one intermediate. Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) introduces the sulfinyl group, yielding the target compound. This method achieves a 77% yield after crystallization.

One-Pot Synthesis

A streamlined one-pot variant combines cyclization, oxidation, and purification in a single reactor. The benzimidazole-thione is treated with thiobismorpholine and hydrogen chloride in ethanol, followed by pH adjustment to 12 with sodium hydroxide to precipitate impurities. Extraction with 1-butanol-toluene (1:1) isolates the sulfoxide, which is crystallized at 5°C to yield a white crystalline product (mp 164–165°C). This method reduces intermediate isolation steps, enhancing scalability.

Substituent-Specific Modifications

Ethoxy Group Introduction

While WO1998040378A1 focuses on methoxy and trifluoromethoxy substituents, the ethoxy group at the 4-position of the pyridine ring can be introduced via nucleophilic aromatic substitution . Starting with 4-chloro-3-methylpyridine-N-oxide , reaction with sodium ethoxide in dimethylformamide (DMF) at 80°C substitutes chlorine with ethoxy, achieving >90% conversion. The ethoxy-substituted pyridine-N-oxide is then coupled with the benzimidazole intermediate.

Sulfone Impurity Mitigation

EP1818331A1 highlights sulfone formation as a critical challenge during oxidation. Using dichloromethane extraction post-oxidation removes unreacted sulfide precursors, while pH-controlled crystallization (adjusted to 8.0 with acetic acid) isolates the sulfoxide from sulfone impurities. This dual-step purification reduces sulfone content to 0.08%, meeting pharmaceutical standards.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal oxidation occurs in chloroform or 1-butanol-toluene mixtures at 30°C, balancing reaction rate and byproduct formation. Elevated temperatures (>40°C) accelerate over-oxidation to sulfones, whereas temperatures <20°C prolong reaction times.

Oxidizing Agent Selection

m-CPBA is preferred over hydrogen peroxide for its selectivity, achieving 85–90% sulfoxide yield with minimal sulfone generation. Stoichiometric ratios of 1.1:1 (m-CPBA:sulfide) optimize conversion without excess reagent carryover.

Purification and Characterization

Crystallization Techniques

Final purification employs pH-dependent solubility :

  • Alkaline extraction (pH 12) removes acidic impurities.

  • Acetic acid neutralization (pH 7.7–8.0) precipitates the sulfoxide, which is recrystallized from 1-butanol or diethyl ether to >99.5% purity.

Analytical Validation

  • ¹H-NMR (d₆-DMSO): δ 2.2 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.8 (broad s, 2H, CH₂), confirming ethoxy and sulfinyl groups.

  • Elemental analysis : C 60.9%, H 5.4%, N 13.3%, S 10.2%, aligning with theoretical values.

Comparative Methodologies

ParameterWO1998040378A1EP1818331A1
Oxidizing Agent m-CPBA/H₂O₂m-CPBA
Yield 77%70–75%
Sulfone Impurities <0.2%0.08%
Key Step One-pot cyclizationDichloromethane extraction
Crystallization Solvent 1-Butanol/tolueneDiethyl ether

Chemical Reactions Analysis

2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole exhibit significant antimicrobial properties. The benzimidazole moiety is recognized for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can effectively target resistant strains of bacteria, providing a basis for further exploration in drug development .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound's ability to interfere with cellular processes and induce apoptosis in cancer cells has been documented. Specific case studies reveal that modifications to the benzimidazole structure enhance its cytotoxicity against various cancer cell lines, suggesting a pathway for novel cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly in inhibiting enzymes involved in cancer progression and microbial resistance mechanisms. This property is crucial for developing targeted therapies that can minimize side effects while maximizing therapeutic outcomes .

Pesticidal Activity

This compound has shown promise as an agricultural pesticide. Its efficacy against various pests, including insects and nematodes, positions it as a potential alternative to traditional chemical pesticides. The compound's mode of action involves disrupting the nervous system of target pests, leading to their mortality without significantly affecting non-target species .

Plant Growth Regulation

In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Research indicates that certain benzimidazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop productivity while reducing chemical inputs .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the effectiveness against resistant bacterial strainsShowed significant inhibition of growth in multiple strains, highlighting its potential as an antibiotic candidate
Anticancer ResearchEvaluated cytotoxic effects on cancer cell linesDemonstrated enhanced apoptosis in treated cells compared to controls, indicating strong anticancer potential
Pesticide Efficacy TrialTested against common agricultural pestsAchieved high mortality rates in target pests with minimal impact on beneficial insects, supporting its use as a safer pesticide alternative

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Proton Pump Inhibitor (PPI) Class

The compound shares structural homology with PPIs, differing primarily in the substituents on the pyridine ring. Key analogues include:

Compound Name Pyridine Substituents Key Structural Differences Enzyme Binding Form (H⁺/K⁺-ATPase)
Target Compound 4-Ethoxy, 3-methyl Ethoxy group at C4, methyl at C3 Not explicitly reported
Omeprazole 4-Methoxy, 3,5-dimethyl Methoxy at C4, dimethyl at C3/C5 Stabilizes E2 conformation
Rabeprazole 4-(3-Methoxypropoxy), 3-methyl Methoxypropoxy chain at C4 Stabilizes E1 conformation
Lansoprazole 4-(2,2,2-Trifluoroethoxy), 3-methyl Trifluoroethoxy at C4 Not explicitly reported
Pantoprazole 4-Difluoromethoxy, 3,4-dimethoxy Difluoromethoxy at C6, dimethoxy at C3/C4 Not explicitly reported

Key Observations :

  • Substituent Effects on Enzyme Binding : Rabeprazole’s methoxypropoxy group stabilizes the E1 form of H⁺/K⁺-ATPase, whereas omeprazole stabilizes E2 . The target compound’s ethoxy group may confer intermediate properties, balancing lipophilicity and metabolic stability.
  • Electron-Withdrawing Groups : Lansoprazole’s trifluoroethoxy group enhances acid stability and bioavailability compared to alkoxy substituents .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Acid Activation : All PPIs require acidic conditions to convert sulfinyl groups to active sulfenamides. Ethoxy substituents (as in the target compound) may modulate activation kinetics compared to methoxy or trifluoroethoxy groups .
Anti-Tubercular Activity
  • 2,5-Disubstituted benzimidazoles (e.g., compounds 11h and 13e) showed MIC99 values of 0.195–100 µM against Mycobacterium tuberculosis, outperforming isoniazid .
Anticonvulsant Activity
  • Nitro-substituted benzimidazoles (e.g., 2-nitroaniline derivatives) demonstrated superior anticonvulsant activity in PTZ-induced seizure models . The target compound lacks nitro groups, suggesting lower relevance here.
α-Glucosidase Inhibition

Research Findings and Data Tables

Comparative Anti-TB Activity of Benzimidazoles

Compound Substituents MIC99 (µM) Reference
11h 2,5-Disubstituted 0.195
13e 2,5-Disubstituted 0.201
Isoniazid Reference drug 0.25

Selectivity of Benzimidazole Derivatives in PI3K Inhibition

Compound PI3Kδ IC50 (nM) Selectivity (α/δ) Reference
5 1.2 >100
12 0.8 >200

Biological Activity

2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole is a compound with the molecular formula C16H17N3O2S and a molecular weight of 315.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methyl-2-pyridinecarboxaldehyde with benzimidazole in the presence of a sulfinylating agent. Common solvents used in this process include dichloromethane or acetonitrile, with catalysts such as triethylamine enhancing yield and purity.

Antimicrobial Activity

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating related compounds highlighted their effectiveness against multiple bacterial strains, suggesting that modifications to the benzimidazole structure can enhance activity against specific pathogens. The compound's sulfinyl group may play a crucial role in its interaction with microbial targets .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, similar benzimidazole derivatives have been shown to induce cytotoxic effects on tumor cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma). These studies utilized assays measuring cell proliferation, apoptosis, and DNA damage to assess the compounds' efficacy .

Table 1: Summary of Anticancer Activity in Tumor Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDInduces apoptosis via caspase activation
Benzimidazole derivative (compound 2b)WM115TBDHypoxia-selective agent targeting HIF1

The mechanism by which this compound exerts its biological effects is believed to involve its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activity. For example, the compound's ability to induce apoptosis in cancer cells may be linked to its capacity to disrupt cellular signaling pathways associated with survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, with certain derivatives showing up to a 50% reduction in bacterial growth at low concentrations.
  • Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of benzimidazole derivatives on A549 cells using WST-1 assays. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values indicating strong potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole and its analogs?

  • Methodological Answer : The compound and its analogs are typically synthesized via sulfoxidation of the corresponding thioether precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Solvent-free methods under microwave irradiation (e.g., 400–600 MHz for 1–4 hours) improve reaction efficiency and yield . Characterization involves IR spectroscopy (C=S and S=O stretches at ~1318–1153 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfinyl protons at δ ~3.31 ppm), and elemental analysis to confirm purity .

Q. How are structural and electronic properties of benzimidazole derivatives validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). For example, SCXRD of a related derivative revealed a mean C–C bond length of 0.004 Å and R factor = 0.050, confirming structural integrity . Computational tools like Gaussian09 with B3LYP/6-31G(d) basis sets complement experimental data by modeling electron density and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar benzimidazole derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) arise from variations in substituent electronic effects, steric hindrance, or assay conditions. A systematic approach includes:

  • Step 1 : Compare IC₅₀ values under standardized protocols (e.g., MTT assay for cytotoxicity ).
  • Step 2 : Perform 3D-QSAR modeling to correlate substituent positions (e.g., para-ethoxy vs. meta-methyl groups) with activity .
  • Step 3 : Validate using in silico ADME prediction (e.g., SwissADME) to rule out pharmacokinetic confounding factors .

Q. What experimental designs optimize the supramolecular assembly of benzimidazole derivatives for material science applications?

  • Methodological Answer : To engineer materials like metal-organic frameworks (MOFs) or nanowires:

  • Design : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) to enhance π-acidity, promoting coordination with transition metals (e.g., Pd²⁺ in Heck-Mizoroki reactions ).
  • Characterization : Use SEM/TEM for morphology analysis and fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) to study excited-state intramolecular proton transfer (ESIPT) .
  • Validation : Test proton conductivity in fuel cells or Cu²⁺/Zn²⁺ sensing efficiency via fluorescence quenching .

Q. How can researchers address instability of benzimidazole derivatives in diagnostic test strips?

  • Methodological Answer : Stability challenges in peroxidatively active diagnostic agents (e.g., test strips for blood detection) require:

  • Formulation : Co-crystallization with stabilizing agents (e.g., polyvinylpyrrolidone) to reduce hygroscopicity .
  • Accelerated Testing : Expose strips to 40°C/75% RH for 4 weeks and monitor activity loss via UV-Vis spectroscopy (λ = 450 nm for peroxidase-like activity) .
  • Structure-Activity Analysis : Compare degradation rates of derivatives with substituents like 4-ethoxy vs. 4-methoxy groups to identify hydrolytically resistant analogs .

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